N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a fluorinated benzothiazole core and a pyrrolidine sulfonyl substituent. Its molecular structure combines a benzo[d]thiazole ring (with a fluorine atom at the 6-position) linked via an amide bond to a benzamide moiety substituted at the 3-position with a pyrrolidin-1-ylsulfonyl group. This compound is of interest due to its structural similarity to bioactive benzothiazole and benzamide analogs, which are often explored as kinase inhibitors, TRPV1 receptor modulators, or antimicrobial agents .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c19-13-6-7-15-16(11-13)26-18(20-15)21-17(23)12-4-3-5-14(10-12)27(24,25)22-8-1-2-9-22/h3-7,10-11H,1-2,8-9H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUAMHABOSUATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is the p53 protein. The p53 protein is a crucial regulator of the cell cycle and plays a significant role in preventing cancer. It functions as a tumor suppressor, and its activation can lead to cell cycle arrest and apoptosis.
Mode of Action
This compound interacts with its target, the p53 protein, leading to its activation. This activation results in significant changes in the cell, including the induction of G2/M cell cycle arrest.
Biochemical Pathways
The activation of p53 by this compound affects several biochemical pathways. Notably, it alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax. This alteration results in apoptosis by accelerating the expression of caspases.
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 420.48 g/mol. It features a benzothiazole moiety that is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, benzothiazole derivatives have demonstrated significant cytotoxic effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(6-fluorobenzo[d]thiazol-2-yl)-... | A431 | 1 - 4 | Apoptosis, Cell Cycle Arrest |
| Benzothiazole Derivative B7 | A549 | 2 - 5 | Inhibition of IL-6, TNF-α |
| Compound 4i | HOP-92 | 0.5 | Cytotoxicity |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory activity. Studies indicate that similar benzothiazole compounds can decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This dual action makes it a promising candidate for treating conditions characterized by chronic inflammation and cancer .
Case Studies
- Study on Cytotoxicity : A recent study synthesized a series of benzothiazole derivatives and assessed their cytotoxic effects on A431 and A549 cells using the MTT assay. The results indicated that compounds with fluorinated substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that fluorination may play a crucial role in increasing biological activity .
- In Vivo Studies : Preliminary in vivo studies on animal models have shown that these compounds can significantly reduce tumor size when administered at specific dosages, further supporting their potential as anticancer agents.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, physicochemical properties, and biological activities, drawing from diverse sources.
Structural Analogues and Substituent Effects
a. Thiazole/Benzothiazole Derivatives
- Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Features a morpholinomethyl group and pyridinyl substituent. Exhibits a melting point of 198–200°C and confirmed purity via HRMS .
- N-(thiazol-2-yl)-benzamide analogs : Substituents like 4-tert-butyl or 5-nitro on the thiazole ring enhance activity (e.g., ZAC antagonist potency), suggesting that electron-withdrawing groups or bulky substituents improve target engagement .
- TRPV1 Ligands (e.g., Compound 69) : Benzothiazol-2-carboxamides with pyridine-benzamide chains (IC₅₀ = 32 nM) highlight the importance of fluorination and hydrophilic groups (e.g., 2,3-dihydroxypropyl) for receptor affinity .
Key Insight: The 6-fluoro substitution in the target compound may enhance metabolic stability compared to non-fluorinated analogs, while the pyrrolidinylsulfonyl group could improve solubility over bulkier substituents like morpholinomethyl .
Physicochemical and Spectral Data
Research Implications and Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
